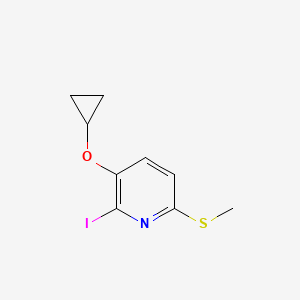
3-Cyclopropoxy-2-iodo-6-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10INOS and a molecular weight of 307.15 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine involves its interaction with molecular targets through various pathways. The compound’s functional groups, such as the iodine and methylsulfanyl groups, play a crucial role in its reactivity and binding affinity. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-(cyclopropoxy)-2-iodo-pyridine: Similar structure with a bromine atom instead of a methylsulfanyl group.
3-Cyclopropoxy-6-iodo-2-(methylsulfanyl)pyridine: Another isomer with slight variations in the position of functional groups.
Uniqueness
3-Cyclopropoxy-2-iodo-6-(methylsulfanyl)pyridine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the cyclopropoxy group enhances its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H10INOS |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-6-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-8-5-4-7(9(10)11-8)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
VJXCCJPRRIGBKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















